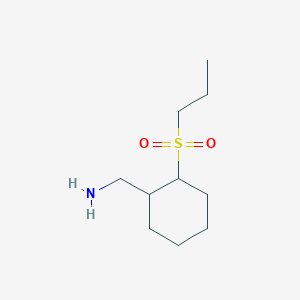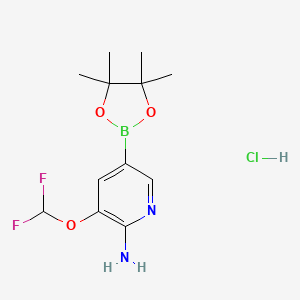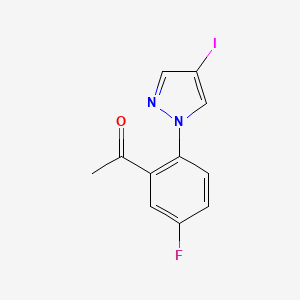
rac-(1R,2R)-2-(pyridin-2-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R)-2-(pyridin-2-yl)cyclopropan-1-amine: is a chiral compound featuring a cyclopropane ring substituted with a pyridine moiety. The compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(pyridin-2-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of pyridine with a cyclopropane precursor under conditions that favor the formation of the cyclopropane ring. This can be achieved using reagents such as diazo compounds or carbenes in the presence of catalysts like rhodium or copper.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This might include continuous flow processes or batch reactions optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2R)-2-(pyridin-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives or hydrogenated products.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of rac-(1R,2R)-2-(pyridin-2-yl)cyclopropan-1-amine would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other biomolecules, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-(pyridin-2-yl)cyclopropan-1-amine: The enantiomerically pure form of the compound.
2-(pyridin-2-yl)cyclopropane-1-carboxylic acid: A structurally related compound with a carboxylic acid group.
2-(pyridin-2-yl)cyclopropane-1-methanol: A similar compound with a hydroxymethyl group.
Uniqueness
rac-(1R,2R)-2-(pyridin-2-yl)cyclopropan-1-amine is unique due to its chiral nature and the presence of both a cyclopropane ring and a pyridine moiety. This combination of features can impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H10N2 |
|---|---|
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
(1R,2R)-2-pyridin-2-ylcyclopropan-1-amine |
InChI |
InChI=1S/C8H10N2/c9-7-5-6(7)8-3-1-2-4-10-8/h1-4,6-7H,5,9H2/t6-,7-/m1/s1 |
Clave InChI |
OBFHWMAYVILOEL-RNFRBKRXSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1N)C2=CC=CC=N2 |
SMILES canónico |
C1C(C1N)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate](/img/structure/B15311608.png)


![tert-butylN-[(6-methoxypyridin-3-yl)methyl]carbamate](/img/structure/B15311629.png)





![(3S)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B15311677.png)


